2-Cyclopropoxy-4-iodobenzonitrile
Description
2-Cyclopropoxy-4-iodobenzonitrile is a substituted benzonitrile derivative featuring a cyclopropoxy group at the 2-position, an iodine atom at the 4-position, and a nitrile group at the 1-position of the benzene ring.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-iodobenzonitrile |
InChI |
InChI=1S/C10H8INO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4H2 |
InChI Key |
CUHZEQZPJSHZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)I)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-iodobenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 4-iodobenzonitrile can be reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the iodine atom.
Scientific Research Applications
2-Cyclopropoxy-4-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the context of its use.
Comparison with Similar Compounds
4-Hydroxy-3,5-diiodobenzonitrile (Ioxynil)
- Structure : Hydroxyl groups at positions 3 and 5, iodine at positions 3 and 5, nitrile at position 3.
- Key Differences : Unlike 2-cyclopropoxy-4-iodobenzonitrile, ioxynil lacks the cyclopropoxy group and instead features hydroxyl groups, enhancing its polarity and hydrogen-bonding capacity.
- Application : Widely used as a herbicide (ioxynil) due to its ability to disrupt photosynthesis .
2-(Cyclopropylmethoxy)-5-fluoro-4-(dioxaborolan-2-yl)benzonitrile
- Structure : Cyclopropylmethoxy (OCH₂-cyclopropyl) at position 2, fluorine at position 5, and a boronic ester at position 4.
- Key Differences : The boronic ester substituent enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the iodine-substituted target compound. The cyclopropylmethoxy group introduces greater steric hindrance compared to the simpler cyclopropoxy group .
2-Cyanoindoles (e.g., 5a,b from )
- Structure : Indole core with nitrile substituents.
- Key Differences: Heterocyclic indole systems exhibit distinct electronic properties compared to monosubstituted benzonitriles. These derivatives are precursors to bioactive molecules like 1,2,4-oxadiazoles and pyrazolo-pyrimidines .
Physicochemical and Reactivity Comparison
Reactivity and Stability
- Steric Effects : The cyclopropoxy group may hinder reactions at the 2-position, directing electrophiles to the 4- or 6-positions.
- Electronic Effects : The nitrile group withdraws electron density, activating the ring toward nucleophilic attack, while iodine’s inductive effect further polarizes the system.
- Comparative Stability : Iodine’s lower bond dissociation energy compared to fluorine or boronic esters may make the compound susceptible to reductive dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
